molecular formula C17H24N2O B5841627 (4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE

(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE

Cat. No.: B5841627
M. Wt: 272.4 g/mol
InChI Key: KOTBOSBJSHQFPV-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(16-8-4-5-9-16)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTBOSBJSHQFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE typically involves the reductive amination of cyclopentanone with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The product is then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectroscopy .

Chemical Reactions Analysis

(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific research applications.

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